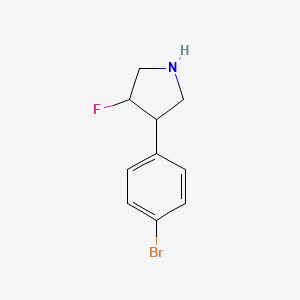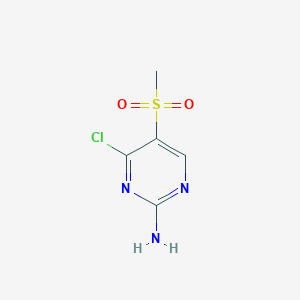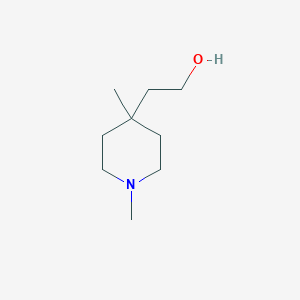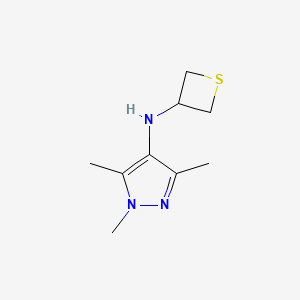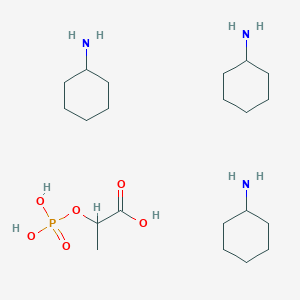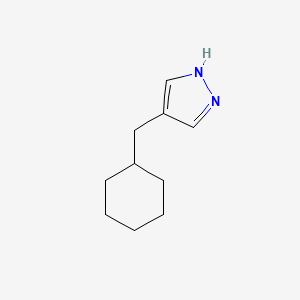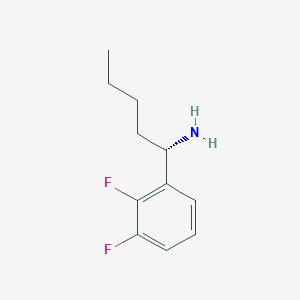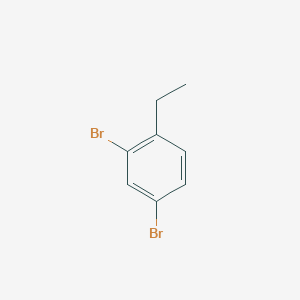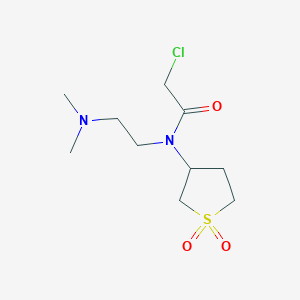
2-Chloro-N-(2-(dimethylamino)ethyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-(dimethylamino)ethyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a dimethylaminoethyl group, and a dioxidotetrahydrothiophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(dimethylamino)ethyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an amine precursor.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylaminoethyl Group: This step involves nucleophilic substitution reactions, often using dimethylamine and appropriate alkylating agents.
Incorporation of the Dioxidotetrahydrothiophenyl Group: This can be done through cyclization reactions involving sulfur-containing precursors.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the amide functionality, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter systems, while the dioxidotetrahydrothiophenyl group may confer unique binding properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-(dimethylamino)ethyl)acetamide: Lacks the dioxidotetrahydrothiophenyl group.
N-(2-(Dimethylamino)ethyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Lacks the chloro group.
2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Lacks the dimethylaminoethyl group.
Uniqueness
The combination of the chloro group, dimethylaminoethyl group, and dioxidotetrahydrothiophenyl group in 2-Chloro-N-(2-(dimethylamino)ethyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide makes it unique. This structural arrangement may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H19ClN2O3S |
|---|---|
Molecular Weight |
282.79 g/mol |
IUPAC Name |
2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C10H19ClN2O3S/c1-12(2)4-5-13(10(14)7-11)9-3-6-17(15,16)8-9/h9H,3-8H2,1-2H3 |
InChI Key |
TZIMUJNACJULEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C1CCS(=O)(=O)C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


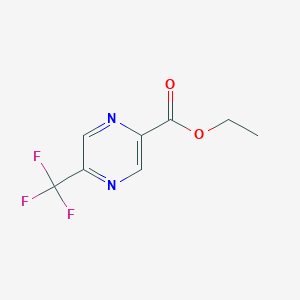
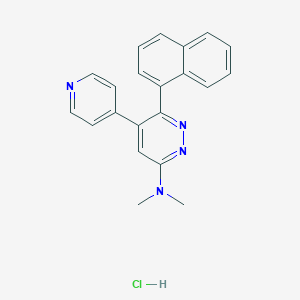
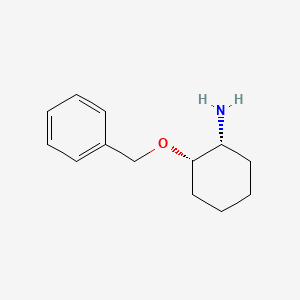

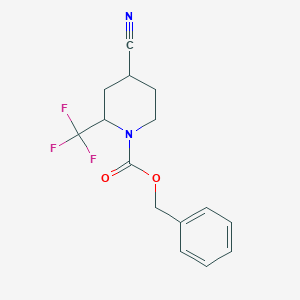
![tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride](/img/structure/B12982593.png)
